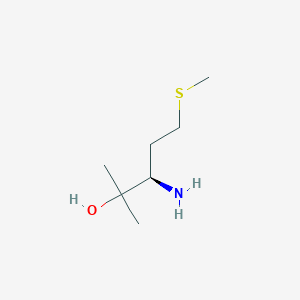

(R)-3-Amino-2-methyl-5-(methylthio)-2-pentanol

Description

(R)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a chiral secondary amine characterized by a pentanol backbone substituted with a methyl group at position 2, an amino group at position 3, and a methylthio (-SMe) group at position 5. Key properties include:

- Molecular Formula: C₇H₁₇NOS

- CAS RN: 1354942-48-5

- Purity: ≥95% (as listed by Combi-Blocks)

- Molecular Weight: 163.28 g/mol (calculated for the free base) .

The compound’s stereochemistry at the 3-position (R-configuration) distinguishes it from its enantiomer, (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol.

Properties

IUPAC Name |

(3R)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZLRBFXTVALPE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-methyl-5-(methylthio)-2-pentanol typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-methyl-2-pentanol and methylthiol.

Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2-methyl-5-(methylthio)-2-pentanol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-methyl-5-(methylthio)-2-pentanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

®-3-Amino-2-methyl-5-(methylthio)-2-pentanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-methyl-5-(methylthio)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol Hydrochloride

The S-enantiomer hydrochloride is a direct chiral counterpart with distinct physicochemical and application profiles:

Key Differences :

- The hydrochloride salt form of the S-enantiomer enhances water solubility compared to the free base R-form .

- Enantiomeric differences impact biological activity; for instance, the R-form may exhibit distinct binding affinities in chiral environments like enzyme active sites.

- Commercial availability varies: the R-form remains accessible, while the S-enantiomer HCl is discontinued .

Functional Group Analogues

(a) (E)-(3S)-3-Amino-5-methyl-1-(methylsulfonyl)hex-1-ene Hydrochloride

- CAS RN : 890660-04-5

- Structure : Features a sulfonyl (-SO₂) group instead of methylthio, a hexene backbone, and an E-configuration double bond.

- Key Differences: The sulfonyl group increases polarity and oxidative stability compared to the thioether in the R-form .

(b) 5-Amino-2,2-dimethyl-pentan-1-ol

Heterocyclic Analogues

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

- CAS RN : 1023812-69-2

- Structure: Incorporates a pyrimidinone ring with aminomethyl and methylthio substituents.

- Key Differences: The heterocyclic ring enhances aromaticity and electronic effects, altering reactivity compared to the aliphatic R-form. Potential for hydrogen bonding via the pyrimidinone oxygen .

Biological Activity

(R)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, a chiral compound with significant biological potential, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅NOS

- Molecular Weight : 159.27 g/mol

- Chirality : The compound possesses a chiral center, contributing to its unique biological properties.

(R)-3-Amino-2-methyl-5-(methylthio)-2-pentanol interacts with various biological targets, including:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, modulating enzymatic activity through competitive or non-competitive inhibition.

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways and physiological responses.

Antimicrobial Properties

Research indicates that (R)-3-Amino-2-methyl-5-(methylthio)-2-pentanol exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms such as membrane disruption and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 20 |

| P. aeruginosa | 12 | 20 |

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its mechanism could involve antioxidant activity and modulation of neurotransmitter levels, thereby protecting neurons from oxidative stress and excitotoxicity.

Case Studies

-

Study on Enzyme Inhibition :

- A study demonstrated that (R)-3-Amino-2-methyl-5-(methylthio)-2-pentanol effectively inhibited the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system. This inhibition suggests potential applications in treating Alzheimer's disease.

-

Antimicrobial Activity Assessment :

- In a comparative analysis, the compound was tested alongside traditional antibiotics. Results indicated that it could serve as a complementary treatment option due to its ability to enhance the efficacy of existing antimicrobial agents against resistant strains.

Research Applications

The compound's unique structure allows it to be utilized in various research fields:

- Medicinal Chemistry : As a precursor in synthesizing pharmaceuticals aimed at treating neurological disorders and infections.

- Biochemistry : As a tool for studying enzyme kinetics and receptor-ligand interactions.

- Industrial Applications : In the production of fine chemicals and specialty compounds due to its versatile reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.